molecular formula C13H11N3OS2 B2798842 3-Amino-2-(2-(benzo[d]thiazol-2-ylthio)acetyl)but-2-enenitrile CAS No. 744230-21-5

3-Amino-2-(2-(benzo[d]thiazol-2-ylthio)acetyl)but-2-enenitrile

Cat. No. B2798842
CAS RN: 744230-21-5
M. Wt: 289.37
InChI Key: IULSXHVDYYUMKC-HJWRWDBZSA-N
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Description

3-Amino-2-(2-(benzo[d]thiazol-2-ylthio)acetyl)but-2-enenitrile, also known as BTB-1, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of thiazole-based compounds and has shown promising results in various fields of research.

Mechanism of Action

The exact mechanism of action of 3-Amino-2-(2-(benzo[d]thiazol-2-ylthio)acetyl)but-2-enenitrile is not fully understood. However, it has been proposed that this compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. In addition, it has been suggested that this compound induces apoptosis in cancer cells by activating certain signaling pathways. This compound's anti-inflammatory effects are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines. Its anti-viral effects are thought to be due to its ability to inhibit the replication of the hepatitis C virus.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival. It has also been found to induce apoptosis in cancer cells. In animal models of arthritis, this compound has been shown to reduce inflammation. Furthermore, it has been found to inhibit the replication of the hepatitis C virus.

Advantages and Limitations for Lab Experiments

3-Amino-2-(2-(benzo[d]thiazol-2-ylthio)acetyl)but-2-enenitrile has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various areas of research. However, there are also limitations to its use. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments. In addition, the potential side effects of this compound are not fully known, which makes it difficult to assess its safety for use in humans.

Future Directions

There are several future directions for research on 3-Amino-2-(2-(benzo[d]thiazol-2-ylthio)acetyl)but-2-enenitrile. One area of research could be to further investigate its anti-cancer properties and to optimize its use in cancer therapy. Another area of research could be to study its potential use in treating other inflammatory conditions, such as inflammatory bowel disease. Furthermore, research could be conducted to investigate the potential use of this compound in treating viral infections other than hepatitis C. Overall, this compound has shown promising results in various areas of research, and further investigation could lead to the development of new therapies for a range of diseases.

Synthesis Methods

3-Amino-2-(2-(benzo[d]thiazol-2-ylthio)acetyl)but-2-enenitrile can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-mercaptobenzothiazole with acetic anhydride to form 2-acetylamino-benzothiazole. This intermediate is then reacted with 3-bromo-2-butanone to form 3-(2-acetylamino-benzothiazol-2-ylthio)-2-butanone. Finally, the addition of ammonia and cyanogen bromide to the intermediate results in the formation of this compound.

Scientific Research Applications

3-Amino-2-(2-(benzo[d]thiazol-2-ylthio)acetyl)but-2-enenitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been found to induce apoptosis (cell death) in cancer cells. This compound has also been studied for its anti-inflammatory properties, where it has been shown to reduce inflammation in animal models of arthritis. Furthermore, this compound has been found to inhibit the replication of hepatitis C virus, making it a potential candidate for anti-viral therapy.

properties

IUPAC Name

(Z)-3-amino-2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]but-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS2/c1-8(15)9(6-14)11(17)7-18-13-16-10-4-2-3-5-12(10)19-13/h2-5H,7,15H2,1H3/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULSXHVDYYUMKC-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)CSC1=NC2=CC=CC=C2S1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)CSC1=NC2=CC=CC=C2S1)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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